![molecular formula C18H16N4O3 B2828602 1-苄基-5-(4-甲氧基苯基)-3a,6a-二氢吡咯并[3,4-d][1,2,3]三唑-4,6(1H,5H)-二酮 CAS No. 19839-16-8](/img/structure/B2828602.png)

1-苄基-5-(4-甲氧基苯基)-3a,6a-二氢吡咯并[3,4-d][1,2,3]三唑-4,6(1H,5H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

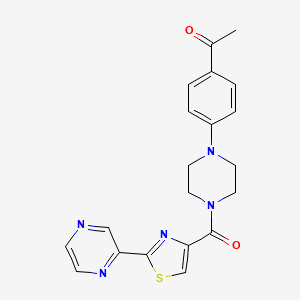

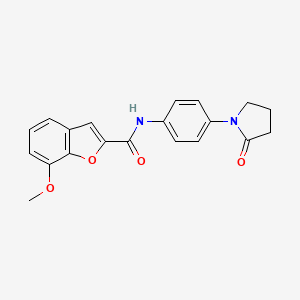

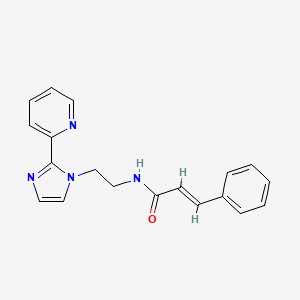

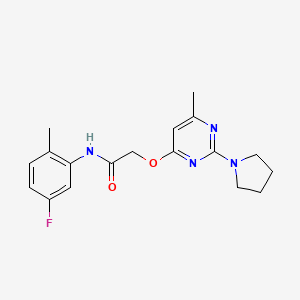

“1-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazoles, including “1-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione”, is a topic of ongoing research . A novel methodology has been developed to afford 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates in one step under mild conditions . This method includes the reduction of the ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride .Molecular Structure Analysis

The molecular structure of “1-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” can be analyzed using various spectroscopic techniques . The structure of fully substituted triazoles was verified using FTIR, 1H, 13C NMR spectroscopy, HRMS, advanced NMR techniques (COSY, C-APT, HSQC, and HMBC), and X-ray crystallography .Chemical Reactions Analysis

Triazoles, including “1-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione”, can participate in a variety of chemical reactions . These reactions are based on the 1,3-cycloaddition reaction, and such reagents as α-bromoacroleins, enaminones, 1,3-dicarbonyl compounds, β-ketosulfones are generally used in these transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” can be analyzed using various spectroscopic techniques . For example, the IR, 1H NMR, and 13C NMR spectra provide information about the functional groups present in the molecule .科学研究应用

抑制半胱天冬酶-3 的潜力

1,2,3-三唑衍生物,包括与指定分子结构相似的化合物,已被研究其作为半胱天冬酶-3 抑制剂的潜力。例如,姜和汉森(2011 年)的一项研究发现,某些 1,2,3-三唑对凋亡中的关键蛋白半胱天冬酶-3 表现出竞争性抑制机制,这可能对癌症研究和治疗产生影响 (Yang Jiang & Trond Vidar Hansen, 2011)。

抗菌活性

1,2,4-三唑家族中的化合物已被合成并对其抗菌活性进行了评估。例如,Bektaş 等人(2010 年)合成了新型 1,2,4-三唑衍生物,对各种测试微生物表现出显着的抗菌活性,表明在解决细菌感染方面具有潜在应用 (H. Bektaş 等,2010 年)。

抗菌活性

Vartale 等人(2008 年)进行了一项关于合成 1,2,4-三嗪并苯并噻唑衍生物并评估其抗菌活性的研究。合成的化合物在对抗细菌感染方面显示出希望,表明三唑化合物在抗菌药物开发中的潜力 (S. Vartale 等,2008 年)。

合成和结构测定

Kariuki 等人(2022 年)报道了 1-(4-甲氧基苯基)-5-甲基-N'-(2-氧代吲哚啉-3-亚甲基)-1H-1,2,3-三唑-4-碳酰肼的合成。这项研究有助于理解三唑化合物的结构方面,这对于它们在各个科学领域的应用至关重要 (B. Kariuki 等,2022 年)。

细胞毒性和癌细胞周期改变

1,2,3-三唑衍生物对各种癌细胞系的细胞毒性潜力已得到探索。Gholampour 等人(2019 年)合成了一系列 1,4-萘醌-1,2,3-三唑杂化物,它们对癌细胞系表现出显着的细胞毒性,并诱导细胞周期停滞在 G0/G1 期,展示了这些化合物在癌症研究中的潜力 (M. Gholampour 等,2019 年)。

作用机制

Target of Action

The primary targets of 1,2,3-triazoles, the class of compounds to which our compound belongs, are a variety of enzymes and receptors in the biological system . These targets are crucial for the compound’s versatile biological activities .

Mode of Action

The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . This interaction with the enzyme’s active site leads to changes in the enzyme’s function, affecting the biochemical pathways it is involved in .

Biochemical Pathways

Given the compound’s anticancer activity, it can be inferred that it likely affects pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The compound’s high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is likely the inhibition of cell proliferation in cancer cells, given its anticancer activity . This inhibition could be due to the compound inducing apoptosis in cancer cells or inhibiting their growth and division .

安全和危害

While specific safety and hazard information for “1-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” is not available, general safety measures for handling triazoles include wearing protective gloves, clothing, eye protection, and face protection . If inhaled or contacted with skin, it is advised to remove to fresh air and wash with plenty of soap and water .

未来方向

The future directions for the study of “1-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” and other triazoles include the development of new synthetic methodologies and the exploration of their biological activities . The number of the synthesis designs of 1,2,3-triazoles is increasing day by day owing to their broad application areas .

属性

IUPAC Name |

3-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-25-14-9-7-13(8-10-14)22-17(23)15-16(18(22)24)21(20-19-15)11-12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUQQDYNPLCAFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2828522.png)

![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2828525.png)

![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/no-structure.png)

![Ethyl 4-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate](/img/structure/B2828530.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2828531.png)

![6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2828533.png)

![2-{[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2828534.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2828538.png)

![5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2828539.png)

![N-(4-butylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2828541.png)